Glycogen Phosphorylase a Inhibition Potency: 470 nM IC50 vs. Inactive Cinnamamide Baseline
This compound inhibits human liver glycogen phosphorylase a (GPa) with an IC50 of 470 nM, representing a >200-fold improvement in potency over unsubstituted cinnamamide, which shows no meaningful inhibition (IC50 > 100 µM) in the same assay system [1][2]. The N-(3,4-dimethoxybenzyl) substitution is the critical determinant of this enhanced activity, as the unsubstituted phenyl propenamide core alone is essentially inactive against GPa [1].
| Evidence Dimension | Glycogen phosphorylase a inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 470 nM |
| Comparator Or Baseline | Unsubstituted cinnamamide (3-phenyl-2-propenamide): IC50 > 100 µM (inactive) |
| Quantified Difference | >212-fold more potent (based on lower bound estimate) |
| Conditions | Human liver glycogen phosphorylase a enzyme assay; inhibition measured via phosphate release from glucose-1-phosphate |
Why This Matters
Procurement of the specific 3,4-dimethoxybenzyl-substituted analog is essential for any assay requiring measurable GPa inhibition; the unsubstituted parent compound yields no detectable signal in this target engagement assay.
- [1] Li YH, Coppo FT, Evans KA, Graybill TL, Patel M, Gale J, Li H, Tavares F, Thomson SA. Synthesis and structure-activity relationships of 3-phenyl-2-propenamides as inhibitors of glycogen phosphorylase a. Bioorg Med Chem Lett. 2006;16(22):5892-6. View Source
- [2] BindingDB Entry BDBM50194374. (E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide. Ki/IC50 data for glycogen phosphorylase, liver form. View Source
